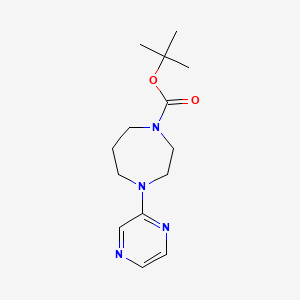
5-Ethynyl-2-methylbenzamide
Übersicht
Beschreibung
5-Ethynyl-2-methylbenzamide is a derivative of benzamide . Benzamides are a significant class of amide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds, including this compound, often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Benzamide compounds, including this compound, have been shown to exhibit antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
Amides, including benzamides, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Wissenschaftliche Forschungsanwendungen
Catalyzed Synthesis of Isoindolinone and Isobenzofuranimine Derivatives
A study by Mancuso et al. (2014) reveals that 2-alkynylbenzamides, like 5-Ethynyl-2-methylbenzamide, can undergo divergent reaction pathways under palladium iodide-catalyzed oxidative carbonylation. This process leads to the formation of functionalized isoindolinone and isobenzofuranimine derivatives, depending on the nature of the external nucleophile and reaction conditions. This finding is significant for synthetic chemistry, providing a method for creating complex organic compounds with potential applications in material science and pharmaceuticals Mancuso et al., 2014.
Photocatalytic Degradation of Propyzamide
In research led by Torimoto et al. (1996), the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports was studied. This study demonstrates the potential of this compound derivatives in environmental applications, particularly in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates Torimoto et al., 1996.
Synthesis of Novel Aromatic Polyimides
Butt et al. (2005) conducted research on the synthesis of new diamines, including derivatives of this compound, for the production of novel aromatic polyimides. These polymers exhibit solubility in various organic solvents and demonstrate significant thermal stability, indicating their potential use in advanced material applications, such as in electronics and aerospace industries Butt et al., 2005.
Wirkmechanismus
While the exact mechanism of action for 5-Ethynyl-2-methylbenzamide is not clear, it is known that benzamide derivatives have various biological activities. For example, they have been used in the treatment of cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
Safety and Hazards
The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Therefore, it is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wash skin thoroughly after handling .
Eigenschaften
IUPAC Name |
5-ethynyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-8-5-4-7(2)9(6-8)10(11)12/h1,4-6H,2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIAPZKGNKPODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



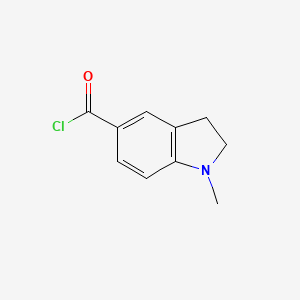

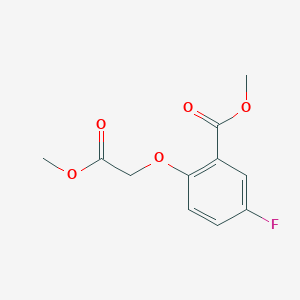
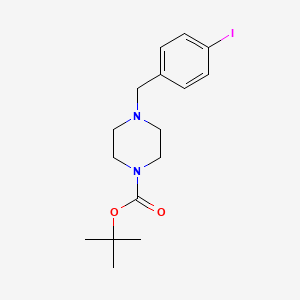

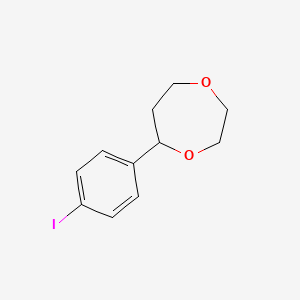
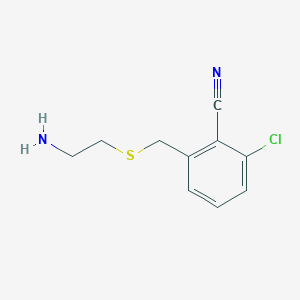
![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)


